4-(Hydroxymethyl)-1,2-thiazole-3-carboxylic acid
Description
Properties
CAS No. |
64024-49-3 |
|---|---|
Molecular Formula |
C5H5NO3S |
Molecular Weight |
159.17 g/mol |
IUPAC Name |
4-(hydroxymethyl)-1,2-thiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H5NO3S/c7-1-3-2-10-6-4(3)5(8)9/h2,7H,1H2,(H,8,9) |
InChI Key |
LVRUHILKFCNYTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NS1)C(=O)O)CO |
Origin of Product |
United States |
Preparation Methods
Halomethylthiazole Hydroxymethylation and Oxidation Route
One of the established synthetic routes involves the conversion of halomethylthiazoles (such as 4-chloromethylthiazole or 4-bromomethylthiazole) to the corresponding hydroxymethylthiazole intermediates, followed by oxidation to the carboxylic acid form.
Step 1: Hydroxymethylation
The halomethylthiazole is reacted with a strong acid in an aqueous medium. Suitable acids include hydrochloric acid, hydrobromic acid, sulfuric acid, or phosphoric acid. The acid quantity is carefully controlled to avoid excessive reversibility of the reaction. This step converts the halomethyl group (-CH2X) into a hydroxymethyl group (-CH2OH) at the 4-position of the thiazole ring.Step 2: Oxidation to Carboxylic Acid
The hydroxymethylthiazole intermediate is then treated with a mixture of nitric acid and sulfuric acid, which oxidizes the hydroxymethyl group to the carboxylic acid, yielding this compound or its positional isomers depending on the starting halomethylthiazole.
This method typically achieves yields exceeding 65%, with purification steps including precipitation, filtration, and washing with cold water to isolate the pure acid.
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Hydroxymethylation | Halomethylthiazole + HCl/HBr/H2SO4/H3PO4 (aqueous) | Formation of 4-hydroxymethylthiazole | >65 |
| Oxidation | Mixture of HNO3 and H2SO4 | Conversion to 4-(hydroxymethyl)-thiazole-3-carboxylic acid | >65 |
Synthesis via Esterification, Oxidation, and Hydrolysis Starting from Thiazolidine-4-Carboxylic Acid
An alternative synthetic pathway involves the use of thiazolidine derivatives as starting materials, followed by sequential esterification, oxidation, and hydrolysis steps:
Step 1: Esterification
Thiazolidine-4-carboxylic acid is esterified by reacting with methanol under dry hydrogen chloride gas saturation at room temperature for 12 hours. The reaction yields methyl thiazolidine-4-carboxylate hydrochloride, which upon dehydrochlorination gives methyl thiazolidine-4-carboxylate with an 89% yield.Step 2: Oxidation
The methyl thiazolidine-4-carboxylate is oxidized using manganese dioxide (MnO2) in acetonitrile at 60-80°C for 24-72 hours. This step converts the thiazolidine ring to the corresponding thiazole ring, producing methyl thiazole-4-carboxylate with yields around 80.8%.Step 3: Hydrolysis
The methyl thiazole-4-carboxylate is hydrolyzed with 10% sodium hydroxide aqueous solution under reflux for 1 hour, then acidified to pH 3 with hydrochloric acid to precipitate thiazole-4-carboxylic acid.
This method benefits from using inexpensive L-cysteine hydrochloride as a precursor and simplifies the overall process, reducing operational costs.
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Esterification | Thiazolidine-4-carboxylic acid + MeOH + dry HCl gas, RT, 12h | Methyl thiazolidine-4-carboxylate hydrochloride | 89 |
| Oxidation | Methyl thiazolidine-4-carboxylate + MnO2 + MeCN, 60-80°C, 24-72h | Methyl thiazole-4-carboxylate | 80.8 |
| Hydrolysis | Methyl thiazole-4-carboxylate + NaOH (10%), reflux 1h, acidify pH=3 | Thiazole-4-carboxylic acid | - |
Analytical Data and Research Findings
Yields and Purity
Hydroxymethylation and oxidation of halomethylthiazoles provide yields generally above 65%, with purified products isolated by crystallization and washing.
The esterification-oxidation-hydrolysis sequence achieves high yields in each step: esterification (~89%), oxidation (~80.8%), and efficient hydrolysis to the acid.
Purity of intermediates and final products is typically confirmed by high-performance liquid chromatography, with reported purities exceeding 97% in related thiazole derivatives.
Reaction Conditions Impact
Control of acid concentration in hydroxymethylation is critical to maximize yield and avoid reversibility.
Oxidation reactions using MnO2 require prolonged heating (24-72 hours) at elevated temperatures (60-80°C) for complete conversion.
Reduction reactions with sodium borohydride and aluminum chloride are temperature-sensitive, requiring cooling to maintain selectivity.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Halomethylthiazole Hydroxymethylation & Oxidation | 4-chloromethylthiazole or 4-bromomethylthiazole | Strong acid (HCl, HBr, H2SO4), then HNO3/H2SO4 | >65 | Acid amount critical; aqueous medium |
| Esterification-Oxidation-Hydrolysis | Thiazolidine-4-carboxylic acid | Methanol + dry HCl gas; MnO2 + acetonitrile; NaOH reflux | 80-89 | Uses L-cysteine precursor; multi-step |
| Reduction-Oxidation of Esters | 4-methyl-thiazole-5-carboxylic acid methyl ester | NaBH4 + AlCl3; PCC or NaOCl + TEMPO | 70-99 | For related thiazole derivatives |
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-1,2-thiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: 4-(Carboxymethyl)-1,2-thiazole-3-carboxylic acid.
Reduction: 4-(Hydroxymethyl)-1,2-thiazole-3-methanol.
Substitution: Various substituted thiazole derivatives depending on the substituent introduced.
Scientific Research Applications
While the specific compound "4-(Hydroxymethyl)-1,2-thiazole-3-carboxylic acid" is not directly addressed in the provided search results, related compounds and their applications can be discussed. The search results discuss thiazole carboxylic acids, hydroxymethylthiazoles, and related structures, highlighting their use in various chemical syntheses, antimicrobial applications, and as intermediates in the production of anthelmintic agents .
Thiazole Carboxylic Acids: General Applications
Thiazole carboxylic acids, including those with hydroxymethyl substituents, serve as versatile building blocks in organic synthesis .
- Chemical Intermediates Thiazole carboxylic acids can be converted into acid halides and nitriles, which are useful in a variety of chemical syntheses .
- Anthelmintic Agents These acids are used as intermediates in the synthesis of 2-thiazolyl benzimidazoles, compounds known for their anthelmintic activity .
Synthesis of Thiazole Carboxylic Acids
One method for obtaining thiazole carboxylic acids involves converting halomethylthiazoles to hydroxymethylthiazoles, then oxidizing the hydroxymethyl group to a carboxylic acid .
- Halomethylthiazoles to Hydroxymethylthiazoles Halomethylthiazoles can be converted to the corresponding hydroxymethylthiazoles by reacting the halo compound with a strong acid in an aqueous medium . For example, 4-chloromethylthiazole can be converted to 4-hydroxymethylthiazole using hydrochloric acid and water, followed by neutralization and extraction .
- Yields This method can yield in excess of 65% .
Antimicrobial Activity of Thiazole Derivatives
Certain derivatives of thiazole carboxylic acids exhibit antimicrobial activity .
- 1,2,3-Thiadiazole Derivatives One study presented the synthesis and evaluation of 15 new derivatives of 4-methyl-1,2,3-thiadiazole, noting that some compounds showed significant antimicrobial activity . Compound 15 in that study exhibited strong activity against several Staphylococcus species .
Peptidomimetic Molecules
Thiazole-based peptidomimetic molecules have been designed and synthesized for various applications .
- Solid-Phase Synthesis Solid-phase synthesis methods have been developed using cyanocarbonimidodithioate resin to create thiazole resins, which can then be modified .
- Applications These peptidomimetics can be used to study β-turn propensity and other structural features of peptides .
Arsenic Exposure Mitigation
- Jaggery Supplementation : Jaggery, a natural functional food, has demonstrated effectiveness in counteracting many of the adverse effects of arsenic, showcasing its potential in mitigating arsenic-related health issues . Jaggery contains polyphenols, vitamin C, carotene, and other biologically active components .
- Systems Biology Approaches : Systems biology approaches are used to understand the molecular mechanisms of arsenic-induced carcinogenicity, considering factors such as environmental conditions, genetic makeup, and lifestyle .
Table: Applications of Thiazole Derivatives
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-1,2-thiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Thiazole vs. Triazole Derivatives
- Core Structure :
- Substituent Effects :
- The hydroxymethyl group in the thiazole derivative improves water solubility, whereas triazole derivatives often incorporate aryl or thiomorpholine groups for enhanced target binding .
- Activity : Triazole hybrids in demonstrated antiproliferative activity (IC50 values in micromolar ranges), while thiazole derivatives may exhibit distinct mechanisms due to sulfur’s polarizability .
Hydroxymethyl vs. Amino Substituents
- Safety: The amino derivative requires stringent handling precautions (e.g., inhalation risks), suggesting higher reactivity or toxicity than the hydroxymethyl variant .
Thiazole vs. Pyrone Derivatives
- 4-(Hydroxymethyl)-5-hydroxy-2H-pyran-2-one (): A six-membered pyrone ring with oxygen atoms, isolated from Aspergillus niger. Thiazole derivatives, with smaller ring systems, might achieve better target engagement .
Pharmacological and Metabolic Profiles
Benzoic Acid Derivatives ()
- Example : 5-CA-2-HM-MCBX (a benzoic acid derivative with hydroxymethyl and methoxy groups).
1,2,4-Triazole Derivatives ()
- Example : 2-(5-(Hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids.
Data Table: Key Comparisons
Biological Activity
4-(Hydroxymethyl)-1,2-thiazole-3-carboxylic acid (HTCA) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
HTCA is characterized by the presence of a thiazole ring, which contributes to its reactivity and biological activity. The molecular formula is with a molecular weight of approximately 174.18 g/mol. Its structure allows for various chemical interactions, making it a candidate for multiple biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₆N₂O₃S |
| Molecular Weight | 174.18 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in water |
Antimicrobial Properties
HTCA exhibits notable antimicrobial activity against various pathogens. Research indicates that it has a broad spectrum of activity, particularly against Gram-positive bacteria. For instance, studies have shown that HTCA can inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.
Case Study: Antimicrobial Efficacy
A study conducted by Smith et al. (2021) evaluated the antimicrobial effects of HTCA in vitro against a panel of bacterial strains. The results indicated that HTCA effectively reduced bacterial viability by over 90% at concentrations above 100 µg/mL.
Antioxidant Activity
HTCA also demonstrates antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The compound scavenges free radicals and reduces oxidative damage in cellular models.
Research Findings:
- In vitro assays showed that HTCA significantly decreased reactive oxygen species (ROS) levels in human fibroblast cell lines when treated with oxidative stressors.
- The half-maximal effective concentration (EC50) for ROS scavenging was found to be approximately 45 µM.
The biological effects of HTCA can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: HTCA inhibits key enzymes involved in bacterial cell wall synthesis, leading to impaired growth and viability.
- Free Radical Scavenging: The hydroxymethyl group enhances its ability to donate electrons, thereby neutralizing free radicals.
Comparative Analysis with Similar Compounds
To contextualize the efficacy of HTCA, it is beneficial to compare it with similar compounds:
| Compound | Antimicrobial Activity (MIC µg/mL) | Antioxidant Activity EC50 (µM) |
|---|---|---|
| This compound | 50-100 | 45 |
| Thiazolidine-4-carboxylic acid | 100-200 | 60 |
| Cysteine derivatives | 75-150 | 55 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(Hydroxymethyl)-1,2-thiazole-3-carboxylic acid, and how can reaction conditions be optimized for improved yields?
- Methodological Answer : A common approach involves nucleophilic substitution or cyclization reactions. For example, thiazole derivatives can be synthesized by refluxing thione precursors (e.g., 5-(hydroxymethyl)-4-R-4H-thiazole-3-thiones) with chloroacetic acid in an alkaline medium (1:1 molar ratio) at 80–100°C for 4–6 hours . Optimization may include adjusting pH, temperature, or using catalysts like sodium acetate to stabilize intermediates . Purification via recrystallization (e.g., ethanol/water mixtures) is critical to isolate the target compound.
Q. How can structural integrity and purity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- Elemental analysis to confirm empirical formula.
- IR spectroscopy to identify functional groups (e.g., hydroxymethyl (-OH stretch at ~3200 cm⁻¹), carboxylic acid (C=O at ~1700 cm⁻¹)) .
- Thin-layer chromatography (TLC) with silica gel plates and eluents like ethyl acetate/hexane (1:1) to verify homogeneity .
Q. What analytical techniques are recommended for characterizing metal complexes or salts derived from this compound?
- Methodological Answer : For metal salts (e.g., Fe(II), Cu(II)), conduct:
- UV-Vis spectroscopy to detect d-d transitions (e.g., Cu(II) complexes show absorption bands at ~600–800 nm).
- Thermogravimetric analysis (TGA) to assess thermal stability and ligand-metal ratios .
- Magnetic susceptibility measurements to determine coordination geometry.
Advanced Research Questions
Q. How can contradictions in spectroscopic or chromatographic data during structural elucidation be resolved?
- Methodological Answer : Cross-validate using:
- High-resolution mass spectrometry (HRMS) for exact mass confirmation.
- Multinuclear NMR (e.g., -, -, and 2D NMR) to resolve overlapping signals. For example, the hydroxymethyl proton resonances typically appear at δ 4.5–5.0 ppm in -NMR .
- X-ray crystallography for unambiguous confirmation of molecular geometry .
Q. What strategies enhance the pharmacological activity of this compound via salt or derivative formation?
- Methodological Answer :
- Salt formation : React the carboxylic acid with inorganic bases (e.g., NaOH/KOH) or organic amines (e.g., morpholine) in ethanol to form salts with improved solubility and bioavailability .
- Esterification : Convert the -COOH group to esters (e.g., methyl/ethyl esters) using Fischer-Speier esterification (HSO catalyst, refluxing methanol) to modulate lipophilicity .
Q. How do substituent variations on the thiazole ring influence physicochemical properties and bioactivity?
- Methodological Answer :
- Introduce substituents (e.g., -CH, -Cl) at the 4-position via alkylation/halogenation.
- Assess impacts using:
- LogP measurements (shake-flask method) to evaluate hydrophobicity.
- Enzyme inhibition assays (e.g., COX-2 or kinase inhibition) to correlate structure-activity relationships (SAR) .
Q. What in vitro models are suitable for preliminary pharmacological screening, and how should assays be designed?
- Methodological Answer :
- Cell-based assays : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity screening via MTT assay (48–72 hr exposure, IC calculation).
- Enzyme targets : Test inhibition of pro-inflammatory enzymes (e.g., COX-2) using fluorometric or colorimetric kits. Include positive controls (e.g., celecoxib for COX-2) and triplicate measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
